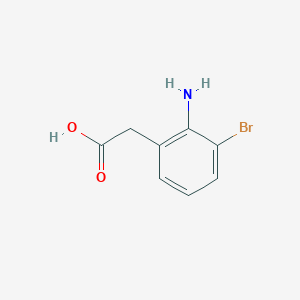

2-(2-Amino-3-bromophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Amino-3-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 3-position

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(2-Amino-3-bromophenyl)acetic acid may also interact with various biological targets.

Mode of Action

Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It is known that indole derivatives, which are structurally similar, can affect a wide range of biological activities . This suggests that this compound may also influence various biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The compound’s molecular weight (23006) and formula (C8H8BrNO2) suggest that it may have certain bioavailability characteristics common to small molecules.

Result of Action

Given the broad biological activities of similar compounds , it is plausible that this compound may exert a range of effects at the molecular and cellular levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by amination. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylacetic acid is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Amino-3-bromophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed:

Oxidation: Nitro-2-(2-amino-3-bromophenyl)acetic acid.

Reduction: 2-(2-Amino-phenyl)acetic acid.

Substitution: Various substituted phenylacetic acid derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Drug Development

The compound serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for interactions with various receptors, particularly glutamate receptors, which are crucial in synaptic transmission and neuronal excitability . Preliminary studies suggest that it may influence synaptic functions, making it a candidate for further research in therapeutic applications related to neuropharmacology.

Synthesis of Substituted Compounds

2-(2-Amino-3-bromophenyl)acetic acid is employed as a reagent for synthesizing substituted 2-aminoimidazole-4-ones, which have potential applications in treating various conditions, including cancer and inflammation . The compound's bromine substitution enhances its reactivity and biological activity compared to other amino acids.

Case Study 1: Interaction with Glutamate Receptors

Research has indicated that this compound interacts with glutamate receptors, suggesting its role in modulating synaptic transmission. This interaction is vital for developing drugs aimed at treating neurological disorders such as Alzheimer's disease and epilepsy .

Case Study 2: Antithrombotic Activity

Another study explored the compound's potential antithrombotic properties, indicating that derivatives of this amino acid could inhibit factor Xa, a crucial enzyme in the coagulation cascade. This finding opens avenues for developing anticoagulant therapies .

Comparación Con Compuestos Similares

- 2-(2-Amino-4-bromophenyl)acetic acid

- 2-(2-Amino-3-chlorophenyl)acetic acid

- 2-(2-Amino-3-iodophenyl)acetic acid

Comparison:

- 2-(2-Amino-4-bromophenyl)acetic acid: Similar structure but with the bromine atom at the 4-position, which may result in different reactivity and biological activity.

- 2-(2-Amino-3-chlorophenyl)acetic acid: Chlorine is less bulky and less electronegative than bromine, potentially leading to different chemical properties and interactions.

- 2-(2-Amino-3-iodophenyl)acetic acid: Iodine is larger and more polarizable than bromine, which can affect the compound’s reactivity and binding affinity.

Actividad Biológica

2-(2-Amino-3-bromophenyl)acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Melting Point : 212-215 °C

- CAS Number : 79422-73-4

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : Similar structures are known to exhibit antioxidant effects, which can mitigate oxidative stress in biological systems.

- Potential Anticancer Effects : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation.

The biological activity of this compound is attributed to several mechanisms:

- Receptor Interaction : The amino group can form hydrogen bonds with biological receptors, enhancing binding affinity and specificity.

- Hydrophobic Interactions : The bromophenyl group engages in hydrophobic interactions, influencing the compound's ability to penetrate cellular membranes.

- Enzyme Modulation : It may modulate the activity of specific enzymes, impacting various biochemical pathways.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Comments |

|---|---|---|

| 2-Amino-2-(4-bromophenyl)acetic Acid | Antimicrobial, anticancer | Similar structure with notable reactivity |

| Indole Derivatives | Antiviral, anti-inflammatory, antioxidant | Known for broad biological applications |

| 2-Amino-2-(4-chlorophenyl)acetic Acid | Moderate antibacterial activity | Less reactive than brominated counterparts |

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. For instance, studies reported minimum inhibitory concentration (MIC) values against various pathogens:

- E. coli : MIC of 0.0195 mg/mL

- Bacillus mycoides : MIC of 0.0048 mg/mL

- Candida albicans : MIC of 0.0048 mg/mL

These findings indicate a strong potential for use in treating infections caused by these microorganisms .

Antioxidant Effects

Compounds structurally related to this compound have shown significant antioxidant activity in vitro. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.

Anticancer Potential

Studies involving similar compounds have highlighted their potential as anticancer agents. For example, certain derivatives have been shown to inhibit cancer cell lines effectively, suggesting that further exploration of this compound could yield promising results in cancer therapy.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates:

- High gastrointestinal absorption

- Ability to cross the blood-brain barrier

Toxicological assessments reveal that while the compound has irritant properties, it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

2-(2-amino-3-bromophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCUTEUVARIOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.